molecular formula C22H27FN4O2 B000231 Sunitinib CAS No. 557795-19-4

Sunitinib

Número de catálogo B000231
Número CAS: 557795-19-4
Peso molecular: 398.5 g/mol
Clave InChI: WINHZLLDWRZWRT-ATVHPVEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sunitinib malate is an oral, multitargeted tyrosine kinase inhibitor with significant anti-angiogenic and antitumor activities. It targets angiogenic pathways via vascular endothelial growth factor receptor and platelet-derived growth factor receptor, as well as pro-oncogenic pathways including the stem-cell factor receptor and FMS-like tyrosine kinase-3. Preclinical studies have shown its robust inhibitory action against these targets, supporting its therapeutic potential in malignancies such as renal cell carcinoma and gastrointestinal stromal tumor (Christensen, 2007).

Synthesis Analysis

The synthesis of Sunitinib and its analytical method development has been a focus to ensure its quantitative establishment in pharmaceutical dosage forms and biological fluids. The superior analytical methods, particularly HPLC and LC-MS/MS, underscore the importance of valid procedures for its qualitative and quantitative analysis (Seemaladinne, 2023).

Molecular Structure Analysis

Although specific papers focusing solely on the molecular structure analysis of Sunitinib were not identified in this search, it's known that its structure enables the inhibition of multiple receptor tyrosine kinases, which are implicated in tumor growth, pathological angiogenesis, and metastatic progression of cancer.

Chemical Reactions and Properties

Sunitinib's effectiveness and reliability in quality control analysis, therapeutic drug monitoring, pharmacokinetics, and bioavailability studies have been attributed to its chemical properties and reactions. Most methods for its estimation rely on advanced analytical techniques, reflecting the compound's complex chemical behavior and its interaction with biological matrices (AboulMagd & Abdelwahab, 2021).

Physical Properties Analysis

The physical properties of Sunitinib, which include its solubility, stability, and formulation characteristics, are crucial for its pharmacokinetic profile and bioavailability. These properties are essential for the drug's absorption, distribution, metabolism, and excretion processes, influencing its therapeutic efficacy and safety profile.

Chemical Properties Analysis

Sunitinib's chemical properties, such as its reactivity with biological targets, pharmacodynamic interactions, and its metabolism involving CYP3A4 enzymes, significantly contribute to its pharmacological effectiveness and interaction profile. The understanding of these properties is critical for optimizing its clinical use and managing potential drug-drug interactions (Bilbao-Meseguer et al., 2015).

Aplicaciones Científicas De Investigación

1. Pharmacokinetics and Bioequivalence Study

  • Summary of Application: This study aimed to examine the pharmacokinetics (PK), bioequivalence and safety of generic sunitinib and its original product Sutent® in healthy Chinese subjects through a phase-I clinical trial .
  • Methods of Application: The study selected two groups of 24 healthy Chinese subjects in a 1:1 ratio through random allocation. Each participant received either 12.5 mg of sunitinib or Sutent® per cycle. A total of 15 different time points were employed for blood sample collection during each cycle .
  • Results: The average adjusted geometric mean ratios (GMR) (90% CI) for the primary PK parameters C max, AUC 0-t and AUC 0-∞ were 97.04% (93.06%–101.19%), 98.45% (93.27%–103.91%) and 98.22% (93.15%–103.56%), respectively . The results advocate the clinical application of generic sunitinib as a potential alternative to original product Sutent® in the treatment of certain medical conditions .

2. Systematic Review of Sunitinib

  • Summary of Application: This systematic review aimed to quantify the total patient burden/benefit in developing a new drug .
  • Methods of Application: The study measured risk using drug-related adverse events that were grade 3 or higher, benefit by objective response rate, and trial outcomes by whether studies met their primary endpoint with acceptable safety .
  • Results: The study identified 103 primary publications of sunitinib monotherapy, representing 9092 patients and 3991 patient-years of involvement over 10 years and 32 different malignancies . In total, 1052 patients receiving sunitinib monotherapy experienced objective tumor response (15.7% of intent-to-treat population, 95% confidence interval [CI] = 15.3% to 16.0%), 98 died from drug-related toxicities (1.08%, 95% CI = 1.02% to 1.14%), and at least 1245 experienced grade 3–4 drug-related toxicities (13.7%, 95% CI = 13.3% to 14.1%) .

3. Advanced Renal Cell Carcinoma

  • Summary of Application: Sunitinib is an effective treatment for patients with advanced renal cell carcinoma (RCC). This study aimed to identify predictive biomarkers for treatment outcome of sunitinib .
  • Methods of Application: Tumor tissues of 26 RCC patients were analyzed using mass spectrometry-based (phospho)proteomics. Eight patients had primary resistant (RES) and 18 sensitive (SENS) RCC .
  • Results: A 78 phosphosite signature was identified; 22 p-sites were upregulated in RES and 56 in SENS. EIF4A1/EIF4A2 were differentially expressed in RES at the (p-)proteome and transcriptome level .

4. Drug Development

  • Summary of Application: This systematic review aimed to quantify the total patient burden/benefit in developing a new drug .
  • Methods of Application: The study measured risk using drug-related adverse events that were grade 3 or higher, benefit by objective response rate, and trial outcomes by whether studies met their primary endpoint with acceptable safety .
  • Results: The study identified 103 primary publications of sunitinib monotherapy, representing 9092 patients and 3991 patient-years of involvement over 10 years and 32 different malignancies .

5. Advanced Non-Small Cell Lung Cancer

  • Summary of Application: Pfizer initiated a global Phase III clinical trial to evaluate the efficacy and safety of sunitinib malate, in combination with erlotinib, in previously treated patients with advanced non-small cell lung cancer (NSCLC) .
  • Methods of Application: This large, randomized, double-blind trial of 956 patients is designed to compare the overall survival of patients taking sunitinib combined with erlotinib (a targeted therapy used to treat NSCLC) with those taking erlotinib plus placebo .
  • Results: The primary objective of the lead-in cohort was assessment of the safety and tolerability of sunitinib combined with erlotinib. Secondary endpoints included an assessment of the pharmacokinetics and anti-tumor activity .

6. Treatment of Various Solid Tumors

  • Summary of Application: Phase III trials are underway to evaluate the role of sunitinib malate in the treatment of various solid tumors including advanced breast cancer (BC), advanced non-small cell lung cancer (NSCLC) and advanced colorectal cancer (CRC) .
  • Methods of Application: The study design and data interpretation from the sunitinib studies and the sunitinib development program, in general, can be a model for the successful development of other agents .
  • Results: Research with sunitinib that has sought to refine its role via patient selection and prognostic markers, improve dosing and adverse event management, and identify predictive efficacy biomarkers has contributed to the overall understanding and management of RCC .

Safety And Hazards

Sunitinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Direcciones Futuras

The treatment of RCC is likely to change dramatically in the next few years. Current research is investigating the clinical value of more intense treatments by combining multiple effective treatments for RCC . There are also ongoing studies investigating the role of MDM2 antagonism in sunitinib resistance and p53 activation .

Propiedades

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sunitinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>25 mg/mL over pH of 1.2 to 6.8, Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6), 3.08e-02 g/L
Record name Sunitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sunitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sunitinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. Sunitinib was evaluated for its inhibitory activity against a variety of kinases (>80 kinases) and was identified as an inhibitor of platelet-derived growth factor receptors (PDGFRa and PDGFRb), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). Sunitinib inhibition of the activity of these RTKs has been demonstrated in biochemical and cellular assays, and inhibition of function has been demonstrated in cell proliferation assays. The primary metabolite exhibits similar potency compared to sunitinib in biochemical and cellular assays., Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo., Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo., ... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ..., Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity., For more Mechanism of Action (Complete) data for Sunitinib (9 total), please visit the HSDB record page.
Record name Sunitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sunitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sunitinib

Color/Form

Orange solid

CAS RN

557795-19-4
Record name Sunitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557795-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sunitinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557795194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sunitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 557795-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SUNITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99T50803M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sunitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sunitinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sunitinib
Reactant of Route 2
Reactant of Route 2
Sunitinib
Reactant of Route 3
Sunitinib
Reactant of Route 4
Sunitinib
Reactant of Route 5
Sunitinib
Reactant of Route 6
Sunitinib

Citations

For This Compound
135,000
Citations
ED Deeks, GM Keating - Drugs, 2006 - Springer
… sunitinib may increase sunitinib exposure.[30] In healthy male volunteers, mean sunitinib C … by 58% and 69% after coadministration of sunitinib 10mg and ketoconazole 400 mg/day (p-…
Number of citations: 85 link.springer.com
LQM Chow, SG Eckhardt - Journal of clinical oncology, 2007 - ascopubs.org
… Sunitinib demonstrated robust antitumor activity in preclinical studies resulting not only in … approval of sunitinib for treatment of these two diseases. Studies investigating sunitinib alone …
Number of citations: 056 ascopubs.org
BI Rini - Expert opinion on pharmacotherapy, 2007 - Taylor & Francis
… of tumors after cessation of sunitinib occurred in only 6 mice and sunitinib retreatment led to … by a single sunitinib dose in these models. In fact, 20 mg/kg/day of sunitinib treatment in this …
Number of citations: 91 www.tandfonline.com
S Faivre, G Demetri, W Sargent… - Nature reviews Drug …, 2007 - nature.com
… This article reviews the effects of sunitinib on tumour angiogenesis, discusses the tumour … by sunitinib and the translational research that might be required to optimize the use of sunitinib…
Number of citations: 860 www.nature.com
RJ Motzer, BI Rini, RM Bukowski, BD Curti, DJ George… - Jama, 2006 - jamanetwork.com
… Sunitinib malate is an oral multitargeted tyrosine kinase … ObjectiveTo confirm the antitumor efficacy of sunitinib as second… InterventionRepeated 6-week cycles of sunitinib, 50 mg per day …
Number of citations: 586 jamanetwork.com
HK Gan, B Seruga, JJ Knox - Expert opinion on investigational …, 2009 - Taylor & Francis
… studies of sunitinib and other relevant agents. Results/conclusions: Sunitinib revolutionized the … Sunitinib also shows promise in several other tumor types that lack therapeutic options. …
Number of citations: 139 www.tandfonline.com
G Aparicio-Gallego, M Blanco, A Figueroa… - Molecular cancer …, 2011 - AACR
… undesirable sunitinib-associated side effects will help physicians to maximize efficacy of sunitinib … Here, we focus on new insights into molecular mechanisms that may mediate sunitinib-…
Number of citations: 136 aacrjournals.org
O Rixe, B Billemont, H Izzedine - Annals of Oncology, 2007 - annalsofoncology.org
… We aimed to retrospectively analyze a putative correlation between sunitinib … to sunitinib in mRCC. Early and intensive antihypertensive therapy with the goal of maintaining the sunitinib…
Number of citations: 230 www.annalsofoncology.org
M Atkins, CA Jones, P Kirkpatrick - Nature Reviews Drug Discovery, 2006 - nature.com
… In addition, sunitinib inhibits KIT and FLT3REF. 5. Sunitinib was highly efficacious in a number of preclinical tumour models and exhibited acceptable toxicity at efficacious doses5,6, …
Number of citations: 196 www.nature.com
TF Chu, MA Rupnick, R Kerkela, SM Dallabrida… - The Lancet, 2007 - thelancet.com
… sunitinib's effects on left ventricular ejection fraction (LVEF) and blood pressure. We investigated potential mechanisms of sunitinib-… the mode of action of sunitinib in mouse models and …
Number of citations: 185 www.thelancet.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.